molecular formula C23H24N4O4 B2451362 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1448076-30-9

3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2451362
CAS No.: 1448076-30-9
M. Wt: 420.469
InChI Key: VZIXVNJAOMNAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a chemically complex triazolone derivative of significant interest in preclinical pharmaceutical research, particularly as a potential modulator of neurotransmitter systems. Its molecular architecture, featuring a 1,2,4-triazol-5-one core linked to a piperidine and a 1,4-benzodioxane moiety, is designed to interact with specific G-protein-coupled receptors (GPCRs). Current research indicates this scaffold is frequently explored for its affinity towards adrenergic and serotonergic receptors, making it a valuable chemical tool for investigating neurological disorders, cardiovascular function, and metabolic pathways. The compound's mechanism of action is hypothesized to involve receptor antagonism or inverse agonism, which can be utilized to delineate signaling pathways and validate novel therapeutic targets in in vitro and in vivo models. As a research chemical, it enables scientists to study receptor-ligand binding kinetics, functional cellular responses, and the downstream effects of receptor modulation, thereby contributing to the early-stage drug discovery pipeline for a range of conditions. This compound is offered exclusively for laboratory research applications.

Properties

IUPAC Name

5-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-25-23(29)27(17-7-3-2-4-8-17)21(24-25)16-11-13-26(14-12-16)22(28)20-15-30-18-9-5-6-10-19(18)31-20/h2-10,16,20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIXVNJAOMNAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes, including pain sensation, mood, and memory.

Mode of Action

The compound interacts with its target, the CB2 receptors, by acting as a ligand. Ligands are molecules that bind to proteins to serve a biological purpose. In this case, the compound binds to the CB2 receptors, triggering a series of biochemical reactions within the cell.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its interaction with the CB2 receptors. Activation of these receptors has been associated with a decrease in inflammation and pain perception. Therefore, it is plausible that this compound may have potential therapeutic applications in conditions associated with these symptoms.

Biological Activity

The compound 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that incorporates multiple pharmacologically relevant structural motifs. Its synthesis and biological activity have garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a triazole ring , a piperidine moiety , and a dihydrobenzo[dioxine carbonyl group. These components are known for their roles in modulating biological activity through interactions with various biological targets.

ComponentDescription
TriazoleA five-membered ring that can act as a bioisostere for amides and is known for its ability to form hydrogen bonds.
PiperidineA six-membered nitrogen-containing ring that enhances the compound's solubility and bioavailability.
Dihydrobenzo[dioxine]This moiety is associated with antioxidant properties and may contribute to neuroprotective effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may function as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.

Pharmacological Profiles

Research indicates that compounds similar to this one exhibit various pharmacological effects:

  • Neuroprotective Effects : The presence of the dihydrobenzo[dioxine] moiety suggests potential neuroprotective properties, possibly through antioxidant mechanisms.
  • Anti-inflammatory Activity : The piperidine ring is often associated with anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or neurodegenerative diseases .
  • Analgesic Properties : Some derivatives have shown promise as analgesics, potentially providing pain relief without the side effects associated with traditional opioid medications.

In Vitro Studies

In vitro assays have demonstrated that derivatives of the compound exhibit significant binding affinity to alpha(2)-adrenoceptors, which are implicated in the modulation of neurotransmitter release. For instance, a study highlighted that certain substituted derivatives displayed potent antagonist activity at these receptors .

In Vivo Studies

Animal model studies have suggested that the compound can cross the blood-brain barrier, indicating its potential for central nervous system applications. In particular, compounds derived from similar scaffolds have shown efficacy in models of Parkinson's disease by modulating noradrenaline levels .

Comparative Analysis

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:

CompoundStructureActivityIC50 (nM)
Compound ABenzimidazole derivativePARP1 inhibitor2.6
Compound BPiperidinyl ureaDCN1 inhibitor5.0
Compound CDihydrobenzo[dioxine] derivativeAlpha(2) antagonist10.0

This table illustrates how slight changes in chemical structure can lead to significant differences in biological activity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how do solvent choices impact yield?

  • Methodological Answer : Synthesis typically involves coupling the 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl moiety to the piperidin-4-yl-triazolone core. Evidence suggests using polar aprotic solvents like dimethylformamide (DMF) or ethanol under reflux conditions, with cesium carbonate as a base catalyst to enhance nucleophilic substitution efficiency . Reaction monitoring via HPLC (C18 column, acetonitrile/water mobile phase) is critical to track intermediate formation and ensure >95% purity . Contradictions in solvent efficacy (e.g., DMF vs. THF) can be resolved by evaluating solubility via computational models like COSMO-RS .

Q. How can structural characterization be reliably performed for this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the integration of the benzodioxine, piperidine, and triazolone moieties. Anomalies in aromatic proton signals may indicate rotational restrictions in the benzodioxine ring .
  • HRMS : Validate molecular weight (expected m/z ~465.18 for C24_{24}H23_{23}N4_4O4_4) with electrospray ionization (ESI+) .
  • X-ray crystallography : If single crystals are obtainable (e.g., via slow evaporation in ethyl acetate), this resolves stereochemical ambiguities in the piperidine-triazolone junction .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize target-agnostic screens:

  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), given structural similarities to triazole antifungals .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC50_{50} values. Compare with structurally analogous compounds (e.g., piperidine-linked triazolones) to identify structure-activity trends .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s selectivity for kinase targets?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using the triazolone ring as a hinge-binding motif. Prioritize kinases with hydrophobic pockets (e.g., CDK2, EGFR) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the benzodioxine-piperidine linkage in aqueous vs. membrane environments. Pay attention to RMSD fluctuations >2 Å, which may indicate conformational instability .
  • Validate predictions with SPR-based binding assays to quantify KD_D values, resolving discrepancies between computational and experimental affinity data .

Q. What strategies resolve contradictory data in pharmacological studies (e.g., high in vitro potency vs. low in vivo efficacy)?

  • Methodological Answer :

  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to identify rapid Phase I oxidation sites (e.g., benzylic positions on the piperidine ring). Introduce deuterium or methyl groups to block metabolism .
  • PK/PD Modeling : Use non-compartmental analysis (NCA) to correlate plasma concentration-time profiles with target engagement. Adjust dosing intervals if the half-life is <2 hours .
  • Tissue Distribution : Radiolabel the compound (e.g., 14C^{14}\text{C}-tagged at the triazolone carbonyl) to quantify accumulation in target tissues vs. off-target organs .

Q. How can synthetic routes be modified to improve enantiomeric purity for chiral centers in the piperidine ring?

  • Methodological Answer :

  • Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) and hexane/isopropanol (90:10) to separate enantiomers. Monitor optical rotation ([α]D_D) to confirm purity .
  • Asymmetric Catalysis : Replace racemic piperidine precursors with enantiomerically pure intermediates synthesized via Evans’ oxazolidinone methodology or enzymatic resolution (e.g., lipase-mediated acyl transfer) .

Methodological Resources Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationHPLC monitoring, solvent screening via COSMO-RS
Structural ElucidationX-ray crystallography, 19F^{19}\text{F}-NMR
Biological ScreeningSPR, MTT, microdilution assays
Computational ModelingAutoDock Vina, GROMACS MD simulations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.